2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol is a compound that belongs to the class of amino alcohols, characterized by its cyclopropyl and aromatic substituents. It has garnered interest in medicinal chemistry due to its potential pharmacological applications. This compound's structure features a cyclopropyl group attached to a benzyl moiety, which is further linked to an amino group and an alcohol functional group.
2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol is classified as:
The synthesis of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol typically involves several key steps:
The molecular structure of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol can be represented as follows:
2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol can participate in various chemical reactions:
The mechanism of action for compounds like 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol typically involves interaction with biological targets such as receptors or enzymes:
Pharmacological studies indicate that modifications in the structure can significantly alter the binding affinity and efficacy of the compound in biological systems .
Relevant analyses such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound .
2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol has potential applications in various scientific fields:
The synthesis of 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol employs a convergent strategy involving cyclopropane ring formation followed by reductive amination. As detailed in Scheme 2 of the referenced pharmacology study, the process initiates with the rhodium-catalyzed cyclopropanation of 3-methyl-benzylamine using ethyl diazoacetate under mild conditions (40°C, 18 hours), achieving moderate diastereoselectivity (3:1 trans/cis) and high yield (87%) [5]. The resulting cyclopropane intermediate is then hydrolyzed via reflux with hydrochloric acid (EtOH/H₂O) to yield the carboxylic acid precursor (76% yield) [5] [6].
The final step employs reductive amination to link the cyclopropyl-functionalized amine with 2-chloroethanol. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent in dichloromethane at ambient temperature, facilitating C–N bond formation while preserving stereochemical integrity [2]. Critical optimization parameters include:
Table 1: Key Synthetic Steps and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclopropanation | Rh₂(OPiv)₄, CH₃CN, 40°C, 18 h | 87 | 95 |
Ester Saponification | HCl (conc.), EtOH/H₂O, reflux, 6 h | 76 | 98 |
Reductive Amination | NaBH(OAc)₃, CH₂Cl₂, rt, 12 h | 82 | >99 |
The trans-cyclopropylmethyl linker in 2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol imposes conformational restraint, significantly enhancing receptor affinity and selectivity. As demonstrated in dopamine D3 receptor (D3R) antagonists, this linker reduces rotational freedom by ~30% compared to flexible alkyl chains, forcing the molecule into a bioactive conformation [2] [7]. Computational analyses reveal that the cyclopropane ring’s bond angle distortion (~60°) generates ~27 kcal/mol of strain energy, which pre-organizes the molecule for optimal interactions with the D3R’s secondary binding pocket [5].
Key pharmacological impacts include:
Table 2: Impact of Linker Rigidity on Receptor Binding
Linker Type | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D3R/D2R) |
---|---|---|---|
Trans-Cyclopropylmethyl | 1.1 | 85 | 77 |
Ethylene (Flexible) | 8.3 | 120 | 14 |
Trans-Cyclohexyl | 0.9 | 40 | 44 |
Amide bond formation between the cyclopropane-amine intermediate and carboxylic acid precursors dictates reaction efficiency and impurity profiles. Carbodiimide-based agents (e.g., DCC, EDC) generate urea byproducts requiring extensive purification, while CDI (carbonyldiimidazole) affords higher yields (89% vs. 72%) with minimal side products [2] [6]. Key comparisons include:
Mechanistic advantage: CDI forms a stable imidazolide intermediate that resists racemization, critical for stereosensitive amide bonds adjacent to chiral cyclopropane centers [6].
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3